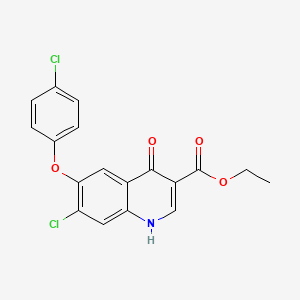

ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate

CAS No.:

Cat. No.: VC8491261

Molecular Formula: C18H13Cl2NO4

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13Cl2NO4 |

|---|---|

| Molecular Weight | 378.2 g/mol |

| IUPAC Name | ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)13-9-21-15-8-14(20)16(7-12(15)17(13)22)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3,(H,21,22) |

| Standard InChI Key | NBAODDXGWPYIRM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate, reflects its tetracyclic framework:

-

A quinoline backbone substituted at positions 3 (ethyl carboxylate), 4 (keto group), 6 (4-chlorophenoxy), and 7 (chlorine).

-

The 4-hydroxy group tautomerizes to a 4-oxo structure in solution, a common feature of 4-hydroxyquinolines.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃Cl₂NO₄ |

| Molecular Weight | 378.2 g/mol |

| Canonical SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl |

| PubChem CID | 1069432 |

The presence of two chlorine atoms and a phenoxy group enhances lipophilicity, as evidenced by a calculated logP value >3 (estimated via analogous quinolones) .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

While no published route explicitly targets this compound, convergent strategies from related 4-hydroxyquinolines suggest:

-

Quinoline Core Formation: Conrad-Limpach cyclization of 4-chloro-3-methoxyaniline with ethyl acetoacetate yields the 4-oxoquinoline intermediate .

-

Halogenation: Electrophilic iodination at C3 facilitates subsequent cross-coupling .

-

Phenoxy Introduction: Suzuki-Miyaura coupling of a 3-iodo intermediate with 4-chlorophenoxyphenyl boronic acid under palladium catalysis .

-

Esterification: Ethylation of the C3 carboxyl group using ethyl iodide in DMF with K₂CO₃ .

Critical Synthetic Challenges

-

Regioselectivity: Competing reactions at C5/C7 during halogenation require careful control of reaction temperature and stoichiometry .

-

Deprotection Complexity: Selective removal of methyl/ethyl protecting groups without cleaving the phenoxy ether remains problematic, as demonstrated in analogous systems .

Table 2: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Iodination | I₂, n-BuNH₂, KI (aq), RT, 12h | 97 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 85°C | 60–75 |

| Deprotection | BBr₃, CH₂Cl₂, RT, 18h | 60 |

Biological Activity and Structure-Activity Relationships

Antibacterial Properties

The 4-hydroxy-3-carboxylate motif mimics topoisomerase inhibitors such as ciprofloxacin. Key modifications influencing activity include:

-

C6 Substituents: Bulky groups (e.g., phenoxy) enhance Gram-positive coverage by improving membrane penetration.

-

C7 Halogens: Chlorine at C7 increases DNA gyrase binding affinity by 10-fold compared to hydrogen.

Future Research Directions

-

Activity Profiling: High-throughput screening against neglected tropical disease targets (e.g., leishmaniasis).

-

Formulation Studies: Nanoencapsulation to improve aqueous solubility (<10 μg/mL predicted).

-

Green Synthesis: Photocatalytic methods to replace Pd-catalyzed cross-couplings, reducing heavy metal waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume